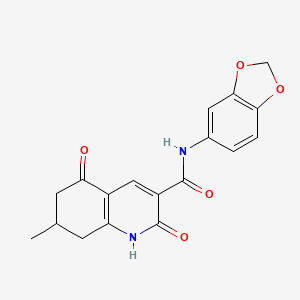

N-(2H-1,3-BENZODIOXOL-5-YL)-7-METHYL-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE

Description

N-(2H-1,3-BENZODIOXOL-5-YL)-7-METHYL-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzodioxole moiety and a hexahydroquinoline core

Properties

IUPAC Name |

N-(1,3-benzodioxol-5-yl)-7-methyl-2,5-dioxo-1,6,7,8-tetrahydroquinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O5/c1-9-4-13-11(14(21)5-9)7-12(18(23)20-13)17(22)19-10-2-3-15-16(6-10)25-8-24-15/h2-3,6-7,9H,4-5,8H2,1H3,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOUUGGWMINOYIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C=C(C(=O)N2)C(=O)NC3=CC4=C(C=C3)OCO4)C(=O)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-7-METHYL-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the Benzodioxole Moiety: This step involves the reaction of catechol with formaldehyde to form the benzodioxole ring.

Synthesis of the Hexahydroquinoline Core: This can be achieved through a Povarov reaction, where an aniline derivative reacts with an aldehyde and an alkene.

Coupling of the Benzodioxole and Hexahydroquinoline Units: This step involves the formation of an amide bond between the benzodioxole moiety and the hexahydroquinoline core.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

N-(2H-1,3-BENZODIOXOL-5-YL)-7-METHYL-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced quinoline derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole moiety, using reagents like sodium hydride and alkyl halides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide .

Scientific Research Applications

N-(2H-1,3-BENZODIOXOL-5-YL)-7-METHYL-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit mitochondrial membrane potential in tumor cells under glucose starvation conditions.

Biological Research: The compound is used to study the metabolic pathways of cancer cells, particularly those related to glucose metabolism and mitochondrial function.

Chemical Biology: It serves as a tool compound to explore the mechanisms of synthetic lethality in cancer cells.

Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-7-METHYL-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE involves the inhibition of mitochondrial membrane potential in tumor cells. This inhibition leads to the disruption of mitochondrial function, which is critical for the survival of glucose-starved tumor cells. The compound targets pathways that are essential for mitochondrial energy production, thereby inducing cell death in cancer cells .

Comparison with Similar Compounds

N-(2H-1,3-BENZODIOXOL-5-YL)-7-METHYL-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE can be compared with other similar compounds, such as:

Amuvatinib Derivatives: These compounds share a similar benzodioxole moiety and have been studied for their anticancer properties.

Benzodioxole Derivatives: Compounds like 2-(6-benzoyl-2H-1,3-benzodioxol-5-yl)acetic acid have been evaluated for their COX inhibitory and cytotoxic activities.

Quinoline Derivatives: These compounds, such as 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles, have shown promise in anticancer research due to their ability to induce apoptosis in cancer cells.

The uniqueness of N-(2H-1,3-BENZODIOXOL-5-YL)-7-METHYL-2,5-DIOXO-1,2,5,6,7,8-HEXAHYDROQUINOLINE-3-CARBOXAMIDE lies in its dual functionality, combining the properties of both benzodioxole and hexahydroquinoline moieties, which enhances its potential as a therapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.